molecular formula C25H22 B165091 1-[4-(2-Phenylethyl)benzyl]naphthalene CAS No. 127833-53-8

1-[4-(2-Phenylethyl)benzyl]naphthalene

Cat. No. B165091
M. Wt: 322.4 g/mol
InChI Key: UKRRCRMJNMWWMZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The compound appears as a white to almost white powder or crystal . The melting point ranges from 64.0 to 68.0 °C .

Scientific Research Applications

Affinity and Selectivity in Ligand Binding

1-[4-(2-Phenylethyl)benzyl]naphthalene derivatives show significant potential as high-affinity, selective σ1 ligands. Research demonstrates that these compounds exhibit increased σ1 receptor affinity, particularly when a carbon spirocenter is replaced with a silicon atom. This modification also enhances the σ1/σ2 selectivity, indicating the effectiveness of a C→Si switch strategy in modulating pharmacological potency and selectivity (Tacke et al., 2012).

Thermolysis Studies

In a study focusing on the thermolysis of 1-[4-(phenylethyl)benzyl]naphthalene (NMBB), it was observed that the conversion of NMBB mainly results from −CH2−CH2− bond cleavage under high pressure D2. The presence of certain catalysts like sulfided CoMo-alumina significantly increased the fraction of NMBB converted through Np−CH2− bond cleavage (Np = naphthyl), showcasing the influence of catalysts and solvents in thermolysis processes (Shi et al., 1994).

Naphthalene Dioxygenase Activity

Naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 has been shown to oxidize ethylbenzene, which has structural similarities to 1-[4-(2-Phenylethyl)benzyl]naphthalene, into various products including 1-phenethyl alcohol. This indicates the potential of naphthalene dioxygenase in transforming related compounds (Lee & Gibson, 1996).

Reductive Lithiation

Studies on the reductive lithiation of compounds related to 1-[4-(2-Phenylethyl)benzyl]naphthalene revealed the formation of intermediates such as dianions through cleavage of benzylic carbon-nitrogen bonds. This process highlights the chemical reactivity and potential applications of these compounds in organic synthesis (Azzena et al., 2005).

Gold-Catalyzed Dimerization

The dimerization of compounds structurally related to 1-[4-(2-Phenylethyl)benzyl]naphthalene through gold-catalysis has been developed. This process utilizes the benzyl carbon as a nucleophilic center, leading to the formation of a naphthalene scaffold, demonstrating the compound's potential in complex organic syntheses (Wang et al., 2011).

Cyclization Reactions

The cyclization reactions of N-cinnamoyl-1-naphthylamines, including those with N-benzyl analogues, lead to the formation of novel heptacyclic structures. This study suggests potential applications in the synthesis of complex organic molecules (King et al., 2013).

Kinetic Modeling in Pyrolysis

Kinetic modeling of α-methyl-naphthalene pyrolysis, a compound related to 1-[4-(2-Phenylethyl)benzyl]naphthalene, provides insights into the decomposition pathways of such compounds under pyrolytic conditions. This research aids in understanding the detailed chemistry important for practical applications in fuel oxidation and industrial fields (Jin et al., 2021).

Crystallographic Analysis

Crystallographic studies of compounds with naphthalene structures provide insights into molecular interactions and bond angles, aiding in the understanding of molecular geometry and potential applications in materials science (Nakaema et al., 2008).

properties

IUPAC Name

1-[[4-(2-phenylethyl)phenyl]methyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22/c1-2-7-20(8-3-1)13-14-21-15-17-22(18-16-21)19-24-11-6-10-23-9-4-5-12-25(23)24/h1-12,15-18H,13-14,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRRCRMJNMWWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564517
Record name 1-{[4-(2-Phenylethyl)phenyl]methyl}naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Phenylethyl)benzyl]naphthalene

CAS RN

127833-53-8
Record name 1-{[4-(2-Phenylethyl)phenyl]methyl}naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
B Shi, Y Ji, RD Guthrie, BH Davis - Energy & fuels, 1994 - ACS Publications
The thermolysis of l-[4-(phenylethyl) benzyl] naphthalene, NMBB, was studied under different reaction conditions. The conversion of NMBB is mainly a result of-CH2-CH2-bond …
Number of citations: 13 pubs.acs.org
CD Scott, CA Woodward, TC Scott - Fuel processing technology, 1994 - Elsevier
Reducing enzymes can be chemically modified by activated polyethylene glycol or various substituted aromatic organic reagents so that they can be effectively dissolved and used in …
Number of citations: 7 www.sciencedirect.com
E Ogata, XY Wei, A Nishijima - 1995 - osti.gov
Hydroconversion of aromatics and arylalkanes as a model reaction of coal liquefaction and heavy petroleum residue degradation was carried out in the absence or presence of metallic …
Number of citations: 0 www.osti.gov
RA Keogh, JP Selegue, B Shi, BH Davis - 1994 - osti.gov
The conversions of a model compound, 1-[4-(2-phenylethyl)benzyl]naphthalene and a coal under thermal conditions and in the presence of fullerite a (C{sub 60}-C{sub 70} mixture) or …
Number of citations: 0 www.osti.gov
Y Yoneyama, S Maekawa, A Kanao, N Tsubaki - Energy & fuels, 2003 - ACS Publications
In our previous study, the synergistic effect between hydrogen and added water on coal conversion was found under hydrogenation conditions without addition of organic solvent. 1 This …
Number of citations: 7 pubs.acs.org
RD Guthrie - Journal of Analytical and Applied Pyrolysis, 2000 - Elsevier
This paper is a review of our experiments and those of other authors which relate to chemical processes taking place when organic compounds are heated under hydrogen or …
Number of citations: 9 www.sciencedirect.com
XY Wei, ZH Ni, ZM Zong, SL Zhou, YC Xiong… - Energy & …, 2003 - ACS Publications
The reaction of di(1-naphthyl)methane (DNM) was investigated as a model reaction for coal liquefaction using Fe, Ni, and Pd/C both in the presence and in the absence of sulfur. The …
Number of citations: 62 pubs.acs.org
EN Kaufman, CD Scott, CA Woodward… - Applied Biochemistry and …, 1995 - Springer
Biocatalysts allow the solubilization/liquefaction of coal at nearambient temperatures. This research has focused on the chemical modification of enzymes to enhance their solubility and …
Number of citations: 6 link.springer.com
MC Lin, HL Wu, HS Kou, SM Wu - Journal of Chromatography A, 2006 - Elsevier
A simple and selective liquid chromatographic method is described for the analysis of undecylenic acid (UA) and zinc undecylenate (ZnUA) in pharmaceutical preparations. The method …
Number of citations: 10 www.sciencedirect.com
X Li, ZM Zong, WW Ma, JP Cao, M Mayyas… - Fuel Processing …, 2015 - Elsevier
A highly dispersive nickel catalyst supported on microfiber attapulgite (MFA) was prepared. Benzene, naphthalene, triphenylmethane, 9-phenylanthracene, 1-methoxynaphthalene (…
Number of citations: 34 www.sciencedirect.com

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